molecular formula C22H20N4S B295286 5-Phenyl-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine

5-Phenyl-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine

Cat. No. B295286
M. Wt: 372.5 g/mol
InChI Key: PJZUOAIXMORWKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Phenyl-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine is a heterocyclic compound that has been studied for its potential application in various scientific research fields. This compound has a unique structure that makes it a promising candidate for drug development and other research applications. In

Mechanism of Action

The mechanism of action of 5-Phenyl-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine is not fully understood. However, it is believed that the compound exerts its pharmacological effects by interacting with specific receptors or enzymes in the body. For example, it has been shown to interact with the dopamine receptor, which is involved in the regulation of mood, movement, and behavior.
Biochemical and Physiological Effects:
5-Phenyl-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, the compound has been shown to have antitumor effects by inducing apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 5-Phenyl-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine in lab experiments include its unique structure, which makes it a promising candidate for drug development and other research applications. The compound is also relatively easy to synthesize with high purity and yield. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

There are many future directions for the research and development of 5-Phenyl-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine. One potential direction is the further exploration of its antimicrobial properties and its potential use in the development of novel antibiotics. Another direction is the investigation of its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, the compound's potential use as a fluorescent probe for the detection of metal ions warrants further investigation. Finally, the development of new synthetic methods and the optimization of existing methods for the synthesis of 5-Phenyl-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine is an important area of future research.

Synthesis Methods

The synthesis of 5-Phenyl-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine involves a multistep process that requires specialized equipment and expertise. The synthesis starts with the reaction of 2-aminothiophene with α-bromoketones to form the thienopyrimidine intermediate. The intermediate is then reacted with phenylpiperazine to produce the final compound. The synthesis method has been optimized to yield high-quality 5-Phenyl-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine with high purity and yield.

Scientific Research Applications

5-Phenyl-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine has been studied for its potential application in various scientific research fields. The compound has been found to have antimicrobial, antitumor, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, 5-Phenyl-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine has been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

Molecular Formula

C22H20N4S

Molecular Weight

372.5 g/mol

IUPAC Name

5-phenyl-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine

InChI

InChI=1S/C22H20N4S/c1-3-7-17(8-4-1)19-15-27-22-20(19)21(23-16-24-22)26-13-11-25(12-14-26)18-9-5-2-6-10-18/h1-10,15-16H,11-14H2

InChI Key

PJZUOAIXMORWKX-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=CC=C2)C3=C4C(=CSC4=NC=N3)C5=CC=CC=C5

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=C4C(=CSC4=NC=N3)C5=CC=CC=C5

Origin of Product

United States

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